molecular formula C14H20O10 B12321420 [3,4,6-Tris(acetyloxy)-5-hydroxyoxan-2-yl]methyl acetate CAS No. 13036-15-2

[3,4,6-Tris(acetyloxy)-5-hydroxyoxan-2-yl]methyl acetate

Cat. No.: B12321420
CAS No.: 13036-15-2
M. Wt: 348.30 g/mol
InChI Key: SHBHJRVMGYVXKK-UHFFFAOYSA-N
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Description

.alpha.-D-Glucopyranose, 1,3,4,6-tetraacetate is a derivative of glucose, specifically an acetylated form of α-D-glucopyranose. This compound is characterized by the presence of four acetyl groups attached to the glucose molecule at positions 1, 3, 4, and 6. It has the molecular formula C14H20O10 and a molecular weight of 348.3 g/mol .

Preparation Methods

.alpha.-D-Glucopyranose, 1,3,4,6-tetraacetate can be synthesized through various methods. One common synthetic route involves the acetylation of α-D-glucopyranose using acetic anhydride in the presence of a catalyst such as pyridine . The reaction typically proceeds under mild conditions, and the product can be purified through recrystallization.

In industrial settings, the production of this compound may involve more efficient and scalable methods. For example, the use of continuous flow reactors can enhance the reaction efficiency and yield .

Chemical Reactions Analysis

.alpha.-D-Glucopyranose, 1,3,4,6-tetraacetate undergoes several types of chemical reactions, including:

    Hydrolysis: This reaction involves the cleavage of the acetyl groups, resulting in the formation of α-D-glucopyranose and acetic acid.

    Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.

    Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Scientific Research Applications

.alpha.-D-Glucopyranose, 1,3,4,6-tetraacetate has a wide range of applications in scientific research:

Properties

IUPAC Name

(3,4,6-triacetyloxy-5-hydroxyoxan-2-yl)methyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O10/c1-6(15)20-5-10-12(21-7(2)16)13(22-8(3)17)11(19)14(24-10)23-9(4)18/h10-14,19H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHBHJRVMGYVXKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)O)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O10
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70310800
Record name [3,4,6-tris(acetyloxy)-5-hydroxyoxan-2-yl]methyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70310800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13036-15-2
Record name NSC231870
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231870
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name [3,4,6-tris(acetyloxy)-5-hydroxyoxan-2-yl]methyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70310800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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